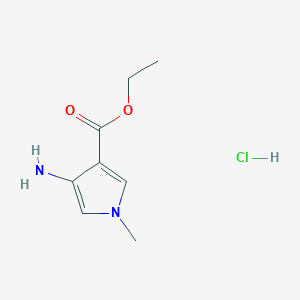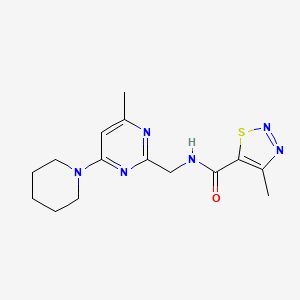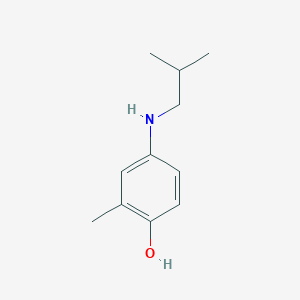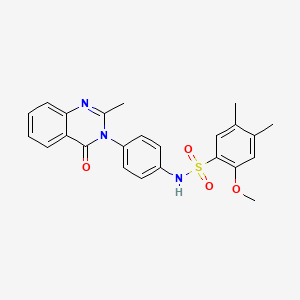![molecular formula C17H15ClN2O4S B2433386 N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide CAS No. 343372-69-0](/img/structure/B2433386.png)
N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide (CPMBSA) is a synthetic compound that has been studied for its potential applications in scientific research. CPMBSA is a member of the isoxazole sulfonamides and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Synthesis and Anti-HIV/Antifungal Activity : A study by Zareef et al. (2007) describes the preparation of novel benzenesulfonamides, including compounds structurally related to N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide, and their screening for anti-HIV and antifungal activities.
- Radiosynthesis and Imaging Applications : Fujisaki et al. (2005) prepared radiolabeled derivatives for imaging COX-1 and COX-2 isoforms, which includes compounds similar to this compound, indicating its potential application in medical imaging (Fujisaki et al., 2005).
Chemical Synthesis and Characterization
- Microwave-Assisted Synthesis : A microwave-assisted synthesis of KN-93, a compound related to this compound, was reported, showcasing innovative synthesis methods for such compounds (Bruno et al., 2010).
- Spectroscopic Study of Analogues : A spectroscopic study of analogues of Zinquin-related fluorophores, including 4-methoxybenzenesulfonamide derivatives, was conducted by Kimber et al. (2003), contributing to the understanding of these compounds in fluorescence and complex formation with Zn(II) (Kimber et al., 2003).
Photodynamic Therapy and Cancer Research
- New Zinc Phthalocyanine Derivatives : Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Drug Discovery and Molecular Docking Studies
- Antitumor Sulfonamides : Owa et al. (2002) discussed the synthesis and cell-based antitumor screening of sulfonamide derivatives, including 4-methoxybenzenesulfonamide compounds, highlighting their potential as antitumor agents (Owa et al., 2002).
- Molecular Docking of Pyrazole Derivatives : A molecular docking study was conducted on 4-(3-(2-chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, showing its potential as an anti-breast cancer agent (Putri et al., 2021).
Properties
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-23-12-6-8-14(9-7-12)25(21,22)19-11-13-10-17(20-24-13)15-4-2-3-5-16(15)18/h2-10,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAYWDANTWYSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2433316.png)


![1-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2433321.png)
![(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one](/img/structure/B2433322.png)


